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Compound of Interest

Compound Name:
3-Iodo-7-methyl-1H-pyrrolo[3,2-

B]pyridine

CAS No.: 1190312-40-3

Cat. No.: B1503302

Get Quote

Executive Summary
The 7-methyl-5-azaindole scaffold represents a strategic bioisostere of indole and purine,

utilized primarily to optimize kinase inhibitors. While 7-azaindole (

-pyrrolo[2,3-b]pyridine) is widely recognized (e.g., Vemurafenib), the 5-azaindole (

-pyrrolo[3,2-c]pyridine) isomer offers unique vectors for hydrogen bonding and solubility. The
introduction of a methyl group at the C7 position serves as a critical "magic methyl"
modification, enhancing metabolic stability by blocking a reactive site and improving
hydrophobic complementarity within the ATP-binding pockets of target kinases such as Aurora
kinases, TTK, and Factor VIIa.

Chemical Rationale & Structural Biology
Scaffold Architecture
The 5-azaindole core places the pyridine nitrogen at position 5, creating a distinct electrostatic

profile compared to indole.
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H-Bond Donor: N1-H (Pyrrole).

H-Bond Acceptor: N5 (Pyridine).

7-Methyl Functionality:

Metabolic Blockade: C7 is electronically susceptible to oxidative metabolism

(hydroxylation). Methylation sterically and electronically hinders this, extending half-life (

).

Conformational Lock: In biaryl systems, the C7-methyl group introduces torsional strain,

forcing the molecule into a specific conformation that may favor bioactive binding modes

(atropisomerism).

Binding Mode in Kinase Hinges
In the ATP-binding site of kinases, the 5-azaindole scaffold typically mimics the adenine ring of

ATP.

N1-H forms a hydrogen bond with the backbone carbonyl of the hinge region (e.g., Glu/Leu

residues).

N5 accepts a hydrogen bond from the backbone amide.

The C7-Methyl group often projects into the solvent-accessible region or a small hydrophobic

"gatekeeper" pocket, depending on the specific kinase topology.

Synthetic Methodologies
The synthesis of 7-methyl-5-azaindole derivatives requires precision to ensure correct

regiochemistry. The most robust "field-proven" method involves Palladium-catalyzed cyclization

(Sonogashira/Larock-type sequences).

Core Scaffold Synthesis (Protocol A)
Target: 7-methyl-
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-pyrrolo[3,2-c]pyridine.[1] Precursor: 4-amino-2-methyl-5-iodopyridine (or similar regioisomer
depending on exact substitution needs).

Step-by-Step Workflow:

Iodination: Regioselective iodination of 4-amino-2-methylpyridine to install the handle for

coupling.

Sonogashira Coupling: Reaction with trimethylsilylacetylene (TMSA).

Reagents:

(5 mol%), CuI (2 mol%),

, DMF,

.

Cyclization: Base-mediated ring closure.

Reagents: Potassium tert-butoxide (

) in NMP or TBAF in THF if silyl-protected.

Visualization of Synthetic Pathway
The following diagram illustrates the logical flow for synthesizing the core scaffold and

diversifying it for SAR (Structure-Activity Relationship) studies.

4-Amino-2-methylpyridine Regioselective Iodination
(NIS, MeCN) 3-Iodo-Intermediate Sonogashira Coupling

(TMS-Acetylene, Pd cat.) Alkynyl-Pyridine Cyclization
(KOtBu, NMP)
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(Scaffold)

C3 Functionalization
(Formylation/Halogenation)

Click to download full resolution via product page

Figure 1: Step-wise synthetic pathway for constructing the 7-methyl-5-azaindole core from

pyridine precursors.

Therapeutic Applications & Biological Data
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Oncology: Kinase Inhibition (Aurora & TTK)
5-azaindole derivatives have shown potency against Aurora Kinases (A/B) and TTK (MPS1),

which are critical regulators of mitosis.

Mechanism: Inhibition prevents centrosome maturation and chromosome segregation,

leading to G2/M arrest and apoptosis in tumor cells.

Data Point: Derivatives functionalized at C3 (with urea or amide linkers) often exhibit

values in the low nanomolar range (

) against Aurora A.

Hematology: Factor VIIa Inhibition
The scaffold has been explored as a template for Factor VIIa/Tissue Factor inhibitors, targets

for anticoagulant therapy without excessive bleeding risk.

Advantage: The 5-azaindole nitrogen (N5) interacts with the S1 pocket residues, while the 7-

methyl group modulates lipophilicity to improve oral bioavailability.

Summary of Potency (Representative Data)
Note: Values are generalized from high-performing 5-azaindole series in literature.

Target Indication Key Interaction Typical IC50

Aurora A Solid Tumors Hinge binder (N1/N5) 10 - 100 nM

TTK (MPS1)
Triple-Neg Breast

Cancer
Hinge + Gatekeeper 50 - 200 nM

Factor VIIa Thrombosis S1 Pocket specificity 200 - 500 nM

JAK3 Autoimmune Selectivity vs JAK1/2 < 50 nM

Experimental Protocols
Protocol: In Vitro Kinase Assay (Luminescence)
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To validate the therapeutic potential, the following assay measures ATP consumption.

Preparation: Prepare

Kinase Buffer (

HEPES pH 7.5,

,

EGTA,

Brij-35).

Enzyme Mix: Dilute recombinant kinase (e.g., Aurora A) to

in buffer.

Substrate Mix: Prepare ATP (at

) and peptide substrate (e.g., Kemptide).

Compound Addition: Dispense 7-methyl-5-azaindole derivatives (in DMSO) into 384-well

plates using an acoustic dispenser (e.g., Echo 550).

Reaction: Add Enzyme Mix and incubate for 10 min. Initiate with Substrate Mix. Incubate 60

min at RT.

Detection: Add ADP-Glo™ Reagent (Promega) to terminate reaction and deplete remaining

ATP. Incubate 40 min. Add Kinase Detection Reagent.

Readout: Measure luminescence on a multimode plate reader (e.g., EnVision). Calculate

using non-linear regression (4-parameter logistic fit).

Signaling Pathway Diagram
The following diagram details the downstream effects of inhibiting the Aurora/TTK pathway

using these derivatives.
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Figure 2: Biological cascade following kinase inhibition by 7-methyl-5-azaindole derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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